molecular formula C13H12N4O2 B8297474 1H-Purine, 8-(2,4-dimethoxyphenyl)- CAS No. 77456-43-0

1H-Purine, 8-(2,4-dimethoxyphenyl)-

Cat. No. B8297474
Key on ui cas rn: 77456-43-0
M. Wt: 256.26 g/mol
InChI Key: XOZCJKUFAQFZGZ-UHFFFAOYSA-N
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Patent
US04299834

Procedure details

A mixture of 2 g of 4,5-diamino-pyrimidine, 4 g of 2,4-dimethoxy-benzonitrile, 6 g of p-toluene sulfonic acid hydrate, and 40 ml of benzene was heated, whereby the benzene was distilled off. The residue was heated for 30 minutes at 120° C. After cooling the residue was triturated with 2 N ammonia and extracted with ethyl acetate. The ethyl acetate phase was extracted with 2 N hydrochloric acid, the aqueous phase was neutralized and again extracted with ethyl acetate, and subsequently the organic phase was extracted with 2 N sodium hydroxide solution. When the aqueous phase was neutralized, the product was precipitated and recrystallized from water.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][N:5]=[CH:4][N:3]=1.[CH3:9][O:10][C:11]1[CH:18]=[C:17]([O:19][CH3:20])[CH:16]=[CH:15][C:12]=1[C:13]#N.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[CH3:9][O:10][C:11]1[CH:18]=[C:17]([O:19][CH3:20])[CH:16]=[CH:15][C:12]=1[C:13]1[NH:8][C:7]2[C:2](=[N:3][CH:4]=[N:5][CH:6]=2)[N:1]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=NC=NC=C1N
Name
Quantity
4 g
Type
reactant
Smiles
COC1=C(C#N)C=CC(=C1)OC
Name
Quantity
6 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
40 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
DISTILLATION
Type
DISTILLATION
Details
whereby the benzene was distilled off
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the residue
CUSTOM
Type
CUSTOM
Details
was triturated with 2 N ammonia
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate phase was extracted with 2 N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
again extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
subsequently the organic phase was extracted with 2 N sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
the product was precipitated
CUSTOM
Type
CUSTOM
Details
recrystallized from water

Outcomes

Product
Name
Type
Smiles
COC1=C(C=CC(=C1)OC)C1=NC2=NC=NC=C2N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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